molecular formula C38H38O2 B14487395 4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl CAS No. 65953-80-2

4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl

Katalognummer: B14487395
CAS-Nummer: 65953-80-2
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: GDHOAWHEHLOFOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and functional groups

Vorbereitungsmethoden

The synthesis of 4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl can be compared with other similar compounds, such as:

  • 4,4’-Bis{2-[2-methoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl
  • 4,4’-Bis{2-[2-ethoxy-3-(prop-2-yn-1-yl)phenyl]ethenyl}-1,1’-biphenyl These compounds share similar structural features but differ in the nature of their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.

Eigenschaften

CAS-Nummer

65953-80-2

Molekularformel

C38H38O2

Molekulargewicht

526.7 g/mol

IUPAC-Name

2-ethoxy-1-[2-[4-[4-[2-(2-ethoxy-3-prop-2-enylphenyl)ethenyl]phenyl]phenyl]ethenyl]-3-prop-2-enylbenzene

InChI

InChI=1S/C38H38O2/c1-5-11-33-13-9-15-35(37(33)39-7-3)27-21-29-17-23-31(24-18-29)32-25-19-30(20-26-32)22-28-36-16-10-14-34(12-6-2)38(36)40-8-4/h5-6,9-10,13-28H,1-2,7-8,11-12H2,3-4H3

InChI-Schlüssel

GDHOAWHEHLOFOW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC(=C4OCC)CC=C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.